molecular formula C15H13NO2 B11873251 5-Phenoxy-2,3-dihydroquinolin-4(1H)-one CAS No. 620598-23-4

5-Phenoxy-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11873251
CAS No.: 620598-23-4
M. Wt: 239.27 g/mol
InChI Key: RKIWIHVEKRGXPI-UHFFFAOYSA-N
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Description

5-Phenoxy-2,3-dihydroquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenoxy group attached to a dihydroquinolinone core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenoxy-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzophenone and phenol.

    Cyclization Reaction: The key step involves the cyclization of 2-aminobenzophenone with phenol under acidic or basic conditions to form the quinoline core.

    Oxidation: The intermediate product is then oxidized to introduce the carbonyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. Specific details would depend on the scale and requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Phenoxy-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinolinone derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Introduction of different substituents on the phenoxy or quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent being introduced, such as halogenation or nitration.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as intermediates in chemical processes.

Mechanism of Action

The mechanism of action of 5-Phenoxy-2,3-dihydroquinolin-4(1H)-one would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved would be specific to the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure with diverse biological activities.

    2-Phenylquinoline: Similar structure with a phenyl group instead of a phenoxy group.

    4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position.

Uniqueness

5-Phenoxy-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of the phenoxy group, which may impart distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

620598-23-4

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

5-phenoxy-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C15H13NO2/c17-13-9-10-16-12-7-4-8-14(15(12)13)18-11-5-2-1-3-6-11/h1-8,16H,9-10H2

InChI Key

RKIWIHVEKRGXPI-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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